Sorivudine Sorivudine Sorivudine is a synthetic thymidine analogue with potent antiviral activity against herpes simplex and varicella zoster viruses. Sorivudine is phosphorylated into triphosphate form within the cells; this metabolite interferes with viral DNA replication by inhibiting DNA polymerase activity without been incorporated into elongating viral DNA. Due to the dangerous effects of drug-drug interactions via its metabolite, sorivudine has been removed from the market.
Sorivudine is an organic molecular entity.
Sorivudine has been used in trials studying the treatment of Chickenpox and HIV Infections.
Brand Name: Vulcanchem
CAS No.: 77181-69-2
VCID: VC0543607
InChI: InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1
SMILES: C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr
Molecular Formula: C11H13BrN2O6
Molecular Weight: 349.13 g/mol

Sorivudine

CAS No.: 77181-69-2

Inhibitors

VCID: VC0543607

Molecular Formula: C11H13BrN2O6

Molecular Weight: 349.13 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Sorivudine - 77181-69-2

CAS No. 77181-69-2
Product Name Sorivudine
Molecular Formula C11H13BrN2O6
Molecular Weight 349.13 g/mol
IUPAC Name 5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1
Standard InChIKey GCQYYIHYQMVWLT-HQNLTJAPSA-N
Isomeric SMILES C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br
SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr
Canonical SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr
Appearance Solid powder
Description Sorivudine is a synthetic thymidine analogue with potent antiviral activity against herpes simplex and varicella zoster viruses. Sorivudine is phosphorylated into triphosphate form within the cells; this metabolite interferes with viral DNA replication by inhibiting DNA polymerase activity without been incorporated into elongating viral DNA. Due to the dangerous effects of drug-drug interactions via its metabolite, sorivudine has been removed from the market.
Sorivudine is an organic molecular entity.
Sorivudine has been used in trials studying the treatment of Chickenpox and HIV Infections.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-beta-D-arabinofuranosyl-5-(2-bromovinyl)uracil
1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil
5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil
brovavir
BV-ara-U
BV-araU
sorivudine
Reference 1: Watabe T, Ogura K, Nishiyama T. [Molecular toxicological mechanism of the lethal interactions of the new antiviral drug, sorivudine, with 5-fluorouracil prodrugs and genetic deficiency of dihydropyrimidine dehydrogenase]. Yakugaku Zasshi. 2002 Aug;122(8):527-35. Review. Japanese. PubMed PMID: 12187768.
2: Desai D, Li D, Janjikhel R, Lang B, Jain N. Effects of light intensity, n-alcohols, water-soluble colorants, and solution viscosity on photoisomerization of sorivudine. Pharm Dev Technol. 2001;6(1):99-106. PubMed PMID: 11247280.
3: Rosenthal G, Bartz-Schmidt KU, Walter P, Kirchhof B, Heimann K. Failure of sorivudine therapy in progressive outer retinal necrosis caused by varicella zoster virus. Aust N Z J Ophthalmol. 1998 Nov;26(4):327-8. PubMed PMID: 9843261.
4: Okuda H, Ogura K, Kato A, Takubo H, Watabe T. A possible mechanism of eighteen patient deaths caused by interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs. J Pharmacol Exp Ther. 1998 Nov;287(2):791-9. PubMed PMID: 9808711.
5: Diasio RB. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase. Br J Clin Pharmacol. 1998 Jul;46(1):1-4. PubMed PMID: 9690942; PubMed Central PMCID: PMC1873978.
6: Gnann JW Jr, Crumpacker CS, Lalezari JP, Smith JA, Tyring SK, Baum KF, Borucki MJ, Joseph WP, Mertz GJ, Steigbigel RT, Cloud GA, Soong SJ, Sherrill LC, DeHertogh DA, Whitley RJ. Sorivudine versus acyclovir for treatment of dermatomal herpes zoster in human immunodeficiency virus-infected patients: results from a randomized, controlled clinical trial. Collaborative Antiviral Study Group/AIDS Clinical Trials Group, Herpes Zoster Study Group. Antimicrob Agents Chemother. 1998 May;42(5):1139-45. PubMed PMID: 9593141; PubMed Central PMCID: PMC105759.
7: Ogura K, Nishiyama T, Takubo H, Kato A, Okuda H, Arakawa K, Fukushima M, Nagayama S, Kawaguchi Y, Watabe T. Suicidal inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil derived from the antiviral, sorivudine. Cancer Lett. 1998 Jan 9;122(1-2):107-13. Erratum in: Cancer Lett 1998 Jun 19;128(2):229. PubMed PMID: 9464498.
8: Watabe T, Okuda H, Ogura K. [Lethal drug interactions of the new antiviral, sorivudine, with anticancer prodrugs of 5-fluorouracil]. Yakugaku Zasshi. 1997 Nov;117(10-11):910-21. Review. Japanese. PubMed PMID: 9414600.
9: Bodsworth NJ, Boag F, Burdge D, Généreux M, Borleffs JC, Evans BA, Modai J, Colebunders R, Thomas M, DeHertogh D, Pacelli L, Thomis J. Evaluation of sorivudine (BV-araU) versus acyclovir in the treatment of acute localized herpes zoster in human immunodeficiency virus-infected adults. The Multinational Sorivudine Study Group. J Infect Dis. 1997 Jul;176(1):103-11. PubMed PMID: 9207355.
10: Yan J, Tyring SK, McCrary MM, Lee PC, Haworth S, Raymond R, Olsen SJ, Diasio RB. The effect of sorivudine on dihydropyrimidine dehydrogenase activity in patients with acute herpes zoster. Clin Pharmacol Ther. 1997 May;61(5):563-73. PubMed PMID: 9164418.
11: Okuda H, Nishiyama T, Ogura K, Nagayama S, Ikeda K, Yamaguchi S, Nakamura Y, Kawaguchi Y, Watabe T. Lethal drug interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs. Drug Metab Dispos. 1997 May;25(5):270-3. PubMed PMID: 9152608.
12: Nakayama H, Kinouchi T, Kataoka K, Akimoto S, Matsuda Y, Ohnishi Y. Intestinal anaerobic bacteria hydrolyse sorivudine, producing the high blood concentration of 5-(E)-(2-bromovinyl)uracil that increases the level and toxicity of 5-fluorouracil. Pharmacogenetics. 1997 Feb;7(1):35-43. PubMed PMID: 9110360.
13: Okuda H, Nishiyama T, Ogura K, Nagayama S, Ikeda K, Yamaguchi S, Nakamura Y, Kawaguchi K, Watabe T, Ogura Y. Lethal drug interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs. Drug Metab Dispos. 1997 Feb;25(2):270-3. Corrected and republished in: Drug Metab Dispos. 1997 May;25(5):270-3. PubMed PMID: 9029059.
14: Watabe T. Strategic proposals for predicting drug-drug interactions during new drug development: based on sixteen deaths caused by interactions of the new antiviral sorivudine with 5-fluorouracil prodrugs. J Toxicol Sci. 1996 Dec;21(5):299-300. PubMed PMID: 9035040.
15: Wallace MR, Chamberlin CJ, Sawyer MH, Arvin AM, Harkins J, LaRocco A, Colopy MW, Bowler WA, Oldfield EC 3rd. Treatment of adult varicella with sorivudine: a randomized, placebo-controlled trial. J Infect Dis. 1996 Aug;174(2):249-55. PubMed PMID: 8699051.
16: Wunderli W, Miner R, Wintsch J, von Gunten S, Hirsch HH, Hirschel B. Outer retinal necrosis due to a strain of varicella-zoster virus resistant to acyclovir, ganciclovir, and sorivudine. Clin Infect Dis. 1996 May;22(5):864-5. PubMed PMID: 8722954.
17: Miyauchi S, Imaoka T, Okada T, Motoyama M, Kawaguchi T, Akiyama H, Odomi M. Leukopenia-inducing effect of a combination of a new 5-fluorouracil (5-FU)-derived drug, BOF-A2 (emitefur), with other 5-FU-derived drugs or BV-araU (sorivudine) in rats. Jpn J Pharmacol. 1996 Feb;70(2):139-48. PubMed PMID: 8866751.
18: Whitley RJ. Sorivudine: a potent inhibitor of varicella zoster virus replication. Adv Exp Med Biol. 1996;394:41-4. Review. PubMed PMID: 8815706.
19: Whitley RJ. Sorivudine: a promising drug for the treatment of varicella-zoster virus infection. Neurology. 1995 Dec;45(12 Suppl 8):S73-5. Review. PubMed PMID: 8545030.
20: Sato H, Oh H, Cho R, Nakamura H, Asai T. Successful treatment of sorivudine-related agranulocytosis with granulocyte-colony stimulating factor. Am J Hematol. 1995 Nov;50(3):227. PubMed PMID: 7485091.
PubChem Compound 5282192
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator